1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine
Overview
Description
1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine is a heterocyclic compound with the molecular formula C13H14N4 and a molecular weight of 226.28 g/mol . This compound is part of the imidazoquinoline family, which is known for its diverse biological activities, including antiviral and immunomodulatory properties .
Mechanism of Action
Target of Action
The primary target of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine is the Toll-like receptor 7/8 (TLR7/8) . TLR7/8 are part of the innate immune system and play a crucial role in the recognition of microbial pathogens and the initiation of immune responses.
Mode of Action
This compound acts as a positive allosteric modulator of the A3 adenosine receptor . It interacts with its target, TLR7/8, leading to the activation of these receptors . This interaction results in the stimulation of immune responses.
Result of Action
The activation of TLR7/8 by this compound leads to the stimulation of immune responses. This can result in antiviral effects, as suggested by the compound’s potential use as an intermediate in the synthesis of antiviral agents .
Biochemical Analysis
Biochemical Properties
1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine is known to interact with various enzymes and proteins . It is a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR) . The nature of these interactions is primarily through binding at a hydrophobic site on the A3AR cytosolic interface .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes . It is abundantly expressed in various immune cell populations where it controls chemotaxis and cellular activation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms . It binds to an extrahelical lipid-facing binding pocket disparate from the orthosteric binding site that encompasses transmembrane domain (TMD) 1, TMD7, and Helix (H) 8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 1-propylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced imidazoquinoline derivatives.
Substitution: Formation of substituted imidazoquinoline derivatives.
Scientific Research Applications
1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an immunomodulatory agent.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another TLR7 agonist with similar immunomodulatory properties.
Resiquimod: A related compound with both TLR7 and TLR8 agonist activity.
Gardiquimod: A synthetic TLR7 agonist with enhanced potency.
Uniqueness
1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine is unique due to its specific substitution pattern, which confers distinct biological activities. Its propyl group at the N1 position and amino group at the C4 position are critical for its interaction with TLR7 and its subsequent immunomodulatory effects .
Properties
IUPAC Name |
1-propylimidazo[4,5-c]quinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-2-7-17-8-15-11-12(17)9-5-3-4-6-10(9)16-13(11)14/h3-6,8H,2,7H2,1H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBUYSQOBLYANO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459101 | |
Record name | 1H-Imidazo[4,5-c]quinolin-4-amine, 1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853792-81-1 | |
Record name | 1H-Imidazo[4,5-c]quinolin-4-amine, 1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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